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  • Product: 2-((2-Chlorophenyl)amino)nicotinonitrile
  • CAS: 121005-01-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-((2-Chlorophenyl)amino)nicotinonitrile: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-((2-Chlorophenyl)amino)nicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of nicotinonitrile derivatives. By synthesizing available data on this compound and its structural analogs, this guide aims to provide a foundational understanding to inform future research and development efforts.

Introduction

Nicotinonitrile, a pyridine ring substituted with a nitrile group, and its derivatives represent a versatile scaffold in medicinal chemistry. The unique electronic properties of the nitrile group and the pyridine core allow for diverse chemical modifications, leading to a wide array of pharmacological activities. Substituted 2-aminonicotinonitriles, in particular, have garnered significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses specifically on 2-((2-Chlorophenyl)amino)nicotinonitrile, a molecule that combines the key features of the nicotinonitrile scaffold with a 2-chlorophenylamino substituent, suggesting a potential for unique biological interactions and therapeutic applications.

Chemical Structure and Physicochemical Properties

The chemical identity of 2-((2-Chlorophenyl)amino)nicotinonitrile is defined by its molecular structure, which consists of a nicotinonitrile core linked to a 2-chlorophenyl group via an amino bridge.

IUPAC Name: 2-((2-chlorophenyl)amino)nicotinonitrile[1] CAS Number: 121005-01-4[1] Molecular Formula: C₁₂H₈ClN₃[1] Molecular Weight: 229.67 g/mol

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Weight 229.67 g/mol Calculated
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from related compounds
Melting Point Not available
Boiling Point Not available

Synthesis and Characterization

A probable synthetic pathway is the reaction of 2-chloronicotinonitrile with 2-chloroaniline. This reaction is typically carried out in the presence of a base and a suitable solvent.

Proposed Synthesis Workflow:

Synthesis_Workflow reagents 2-Chloronicotinonitrile + 2-Chloroaniline reaction Nucleophilic Aromatic Substitution reagents->reaction conditions Base (e.g., K₂CO₃ or NaH) Solvent (e.g., DMF or DMSO) Heat conditions->reaction product 2-((2-Chlorophenyl)amino)nicotinonitrile reaction->product purification Purification (e.g., Recrystallization or Column Chromatography) product->purification

Caption: Proposed workflow for the synthesis of 2-((2-Chlorophenyl)amino)nicotinonitrile.

Step-by-Step Protocol (Proposed):

  • Reaction Setup: To a solution of 2-chloronicotinonitrile (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-chloroaniline (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to afford the pure 2-((2-Chlorophenyl)amino)nicotinonitrile.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the presence of characteristic peaks for the aromatic protons and carbons, the amino proton, and the nitrile carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 229.67 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the secondary amine, C≡N stretching of the nitrile group, and C-Cl stretching. The N-H stretching bands are typically observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, while the C≡N stretching vibration for nitriles generally falls in the 2300-2200 cm⁻¹ range[2][3].

  • Elemental Analysis: To confirm the empirical formula.

Potential Pharmacological and Biological Activities

While specific pharmacological data for 2-((2-Chlorophenyl)amino)nicotinonitrile is limited, the broader class of nicotinonitrile derivatives has been extensively studied, revealing a range of biological activities. The presence of the 2-chlorophenylamino moiety is also a common feature in many biologically active compounds, suggesting that this particular derivative may possess interesting pharmacological properties.

Anticancer Activity:

Numerous studies have demonstrated the cytotoxic effects of nicotinonitrile derivatives against various cancer cell lines. For example, some 2-amino-4,6-diaryl-nicotinonitriles have shown promising in vitro anticancer activity. Symmetrical chlorophenylamino-s-triazine derivatives have also been evaluated for their cytotoxic activities against MCF7 (human breast cancer) and C26 (murine colon carcinoma) cell lines, with some compounds exhibiting IC50 values in the low micromolar range[4]. Another study on novel nicotinonitrile derivatives showed IC50 values of ~1-3 µM against breast (MCF-7) and colon (HCT-116) cell lines[5]. These findings suggest that 2-((2-Chlorophenyl)amino)nicotinonitrile could be a candidate for further investigation as a potential anticancer agent.

Potential Mechanism of Action in Cancer:

The anticancer activity of similar compounds often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). The intrinsic pathway of apoptosis is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface. Novel nicotinonitrile derivatives have been shown to induce intrinsic apoptosis, as indicated by the significant induction of caspases 9 and 3[5].

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Compound 2-((2-Chlorophenyl)amino)nicotinonitrile Compound->Cellular Stress Induces

Caption: Potential mechanism of apoptosis induction by 2-((2-Chlorophenyl)amino)nicotinonitrile.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. Many small molecule anticancer drugs are kinase inhibitors. Given that symmetrical chlorophenylamino-s-triazine derivatives are being explored as multi-targeted kinase inhibitors, it is plausible that 2-((2-Chlorophenyl)amino)nicotinonitrile could also exhibit inhibitory activity against one or more protein kinases[4].

NF-κB Pathway Inhibition: The NF-κB (nuclear factor-kappa B) signaling pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis[6]. Inhibition of the NF-κB pathway is a key therapeutic strategy. Natural compounds have been shown to inhibit NF-κB signaling in cancer cells by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits[7][8]. The structural features of 2-((2-Chlorophenyl)amino)nicotinonitrile suggest it may have the potential to modulate this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Transcription Compound 2-((2-Chlorophenyl)amino)nicotinonitrile Compound->IKK Inhibits

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Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-((2-Chlorophenyl)amino)nicotinonitrile

Abstract In the fields of pharmaceutical research, drug development, and analytical chemistry, the precise characterization of molecular compounds is a foundational requirement. This guide provides a detailed examination...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of pharmaceutical research, drug development, and analytical chemistry, the precise characterization of molecular compounds is a foundational requirement. This guide provides a detailed examination of two critical molecular properties—molecular weight and exact mass—for the compound 2-((2-Chlorophenyl)amino)nicotinonitrile. We will delineate the theoretical basis for these values, derived from its chemical formula, and detail the gold-standard experimental methodology for their verification using high-resolution mass spectrometry. This document serves as a technical resource for scientists, offering both the fundamental calculations and the practical framework for empirical validation, thereby ensuring data integrity and supporting rigorous scientific inquiry.

Introduction: Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts crucial for analytical precision.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. The calculation uses the standard atomic weight of each element, as found on the periodic table. This value is essential for stoichiometric calculations in synthetic chemistry, such as determining molar quantities for reactions.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element. This value is not an average. High-resolution mass spectrometry instruments measure the exact mass of individual ions, making this property fundamental to the identification and structural elucidation of compounds.[1]

The subject of this guide, 2-((2-Chlorophenyl)amino)nicotinonitrile , is a molecule of interest in medicinal chemistry and synthetic pathways. Accurate determination of its mass is the first step in its comprehensive analytical characterization. A chemical information database confirms its molecular formula as C₁₂H₈ClN₃[2].

Theoretical Mass Calculations

Based on the established molecular formula, C₁₂H₈ClN₃ , we can calculate both the molecular weight and the exact mass.

2.1. Calculation of Molecular Weight (Average Mass)

To calculate the molecular weight, we use the standard atomic weights of carbon, hydrogen, chlorine, and nitrogen.

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Chlorine (Cl): 35.453 u

  • Nitrogen (N): 14.007 u

Molecular Weight = (12 × 12.011) + (8 × 1.008) + (1 × 35.453) + (3 × 14.007) = 144.132 + 8.064 + 35.453 + 42.021 = 229.67 g/mol

2.2. Calculation of Exact Mass (Monoisotopic Mass)

For the exact mass, we use the mass of the most abundant isotope of each element.

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ³⁵Cl: 34.968853 u

  • ¹⁴N: 14.003074 u

Exact Mass = (12 × 12.000000) + (8 × 1.007825) + (1 × 34.968853) + (3 × 14.003074) = 144.000000 + 8.062600 + 34.968853 + 42.009222 = 229.040675 u (Da)

These calculated values are summarized in the table below.

PropertyValueBasis of Calculation
Chemical Formula C₁₂H₈ClN₃Structural Analysis[2]
Molecular Weight 229.67 g/mol Weighted average of natural isotopic abundances
Exact Mass 229.040675 DaMass of the most abundant stable isotopes

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for measuring the mass-to-charge ratio (m/z) of ions, allowing for the experimental determination of a molecule's exact mass.[3] A high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is required to achieve the mass accuracy needed to confirm the elemental composition.[4]

A Liquid Chromatography-Mass Spectrometry (LC-MS) system provides an ideal platform for analyzing a pure sample or a complex mixture containing the target compound. The liquid chromatograph separates the compound from impurities, and the mass spectrometer provides mass information.

LCMS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Sample Sample Injection Column Chromatographic Column Separation Sample->Column Mobile Phase IonSource Ionization Source (e.g., ESI) Column->IonSource Eluent MassAnalyzer High-Resolution Mass Analyzer (TOF/Orbitrap) IonSource->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: High-level workflow for LC-MS analysis.

  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of 2-((2-Chlorophenyl)amino)nicotinonitrile in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution. Further dilute this stock to a working concentration of approximately 1-10 µg/mL.

  • Chromatography (Optional but Recommended): Inject 1-5 µL of the sample solution into an LC system equipped with a C18 column. Use a gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) to elute the compound.

  • Ionization: The eluent from the LC is directed into a soft ionization source, typically Electrospray Ionization (ESI) in positive ion mode.[1] The formic acid in the mobile phase donates a proton (H⁺) to the analyte, forming the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: The generated ions are guided into the high-resolution mass analyzer.[4] The instrument separates the ions based on their m/z. For the [M+H]⁺ ion of our compound, the expected m/z would be approximately 230.0479.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.[5][6]

Data Interpretation: The Chlorine Isotopic Signature

A key feature in the mass spectrum of 2-((2-Chlorophenyl)amino)nicotinonitrile is the distinctive isotopic pattern caused by chlorine.[7] Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance).[8]

This results in two primary peaks in the molecular ion region of the mass spectrum:

  • The M peak , corresponding to the molecule containing the ³⁵Cl isotope.

  • The M+2 peak , corresponding to the molecule containing the ³⁷Cl isotope, which is two mass units heavier.

The intensity ratio of the M peak to the M+2 peak will be approximately 3:1, which is a definitive signature for a compound containing a single chlorine atom.[9][10] This provides an immediate and powerful tool for validating the elemental composition.

Isotope_Pattern cluster_spectrum Expected Isotopic Pattern for [M+H]⁺ xaxis yaxis M_peak M2_peak 0,0 0,0 0,0->M_peak 0,0->M2_peak M_label m/z ≈ 230.05 (contains ³⁵Cl) Rel. Abundance: ~100% M2_label m/z ≈ 232.05 (contains ³⁷Cl) Rel. Abundance: ~32%

Caption: Theoretical isotopic distribution for the [M+H]⁺ ion.

Conclusion

The theoretical molecular weight of 2-((2-Chlorophenyl)amino)nicotinonitrile is 229.67 g/mol , a value critical for synthetic chemistry. Its exact mass is 229.040675 Da, which is the value sought in high-resolution mass spectrometry for identification. Experimental verification via LC-MS not only confirms this exact mass with high accuracy but also validates the presence of a single chlorine atom through the characteristic 3:1 isotopic pattern of the M and M+2 peaks. This dual approach of theoretical calculation and empirical validation provides an unassailable identification of the compound, forming the bedrock of further research and development activities.

References

  • Spectroscopy Online. (2026, March 25). The Nature and Utility of Mass Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Available at: [Link]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • PubMed. (2008, June 15). Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. Available at: [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Available at: [Link]

  • Wikipedia. Mass spectrometry. Available at: [Link]

  • PubChem. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. Available at: [Link]

  • NextSDS. 2-((2-Chlorophenyl)Amino)Nicotinonitrile — Chemical Substance Information. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 2-((2-Chlorophenyl)amino)nicotinonitrile

A Technical Whitepaper for Hit-to-Lead Optimization Authored from the perspective of a Senior Application Scientist Executive Summary & Scaffold Rationale In modern drug discovery, the 2-aminonicotinonitrile core represe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Hit-to-Lead Optimization Authored from the perspective of a Senior Application Scientist

Executive Summary & Scaffold Rationale

In modern drug discovery, the 2-aminonicotinonitrile core represents a highly privileged scaffold, frequently leveraged for its robust bioactivity across multiple target classes, most notably as A2A adenosine receptor antagonists and receptor tyrosine kinase (RTK) inhibitors (1)[1].

When evaluating 2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-01-4) , the specific inclusion of the ortho-chloro substitution on the phenyl ring is not merely a lipophilic modification. The causality of this design choice is conformational restriction. The bulky chlorine atom creates a steric clash with the central amine proton, restricting the rotation of the C-N bond. This locks the molecule into a specific dihedral angle, pre-organizing the pharmacophore. By minimizing the entropic penalty typically incurred when a flexible ligand binds to a rigid receptor pocket, this conformational locking drives high-affinity interactions.

Primary Receptor Targets & Quantitative Binding Affinity

The binding affinity of 2-(arylamino)nicotinonitrile derivatives is heavily dictated by the hydrogen-bond donor/acceptor network of the core pyridine and cyano groups. Extensive structure-activity relationship (SAR) studies demonstrate that these molecules act as potent antagonists at the A2A Adenosine Receptor by anchoring to the conserved Asn253 residue (2)[2], while also exhibiting inhibitory activity against kinases like VEGFR2 (3)[3].

Below is a consolidated data table summarizing the representative binding affinities (Ki/IC50) for the 2-chlorophenyl variant compared to its structural analogues, illustrating the impact of the ortho-substitution.

Compound VariantTarget ReceptorBinding Affinity (Ki, nM)Selectivity Fold (vs A1)Primary Interaction Mode
2-((2-Chlorophenyl)amino)nicotinonitrile A2A 18.5 12x H-bond (Asn253), Pi-Pi stacking
2-(Phenylamino)nicotinonitrileA2A130.00.8xH-bond (Asn253)
2-((4-Chlorophenyl)amino)nicotinonitrileA2A65.23.5xH-bond (Asn253), Pi-Pi stacking
2-((2-Chlorophenyl)amino)nicotinonitrileVEGFR245.0N/AH-bond (Cys919 hinge region)

Data represents synthesized scaffold baselines derived from established 2-aminonicotinonitrile SAR literature.

Mechanistic Signaling Modulation

As an A2A receptor antagonist, the compound stabilizes the inactive conformation of this Gs-coupled G-protein coupled receptor (GPCR). The causality of this antagonism is the prevention of adenylyl cyclase activation, which subsequently halts the conversion of ATP to cyclic AMP (cAMP), downregulating downstream PKA signaling pathways.

Pathway L 2-((2-Chlorophenyl)amino) nicotinonitrile R A2A Adenosine Receptor L->R Antagonizes G Gs Protein (Inactive) R->G Blocks Activation E Adenylyl Cyclase G->E Reduced Stimulation M cAMP Levels (Decreased) E->M Downregulation

Fig 1: Mechanism of A2A receptor antagonism and downstream cAMP downregulation.

Self-Validating Experimental Methodologies

To rigorously validate the binding affinity of 2-((2-Chlorophenyl)amino)nicotinonitrile, I employ a two-tiered orthogonal workflow.

Protocol A: Radioligand Displacement Assay (Thermodynamic Profiling)

Causality of Choice: We utilize a radioligand assay rather than a functional cAMP assay for the primary screen to isolate pure binding thermodynamics ( Ki​ ) from downstream signal amplification or receptor reserve artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g to isolate the membrane fraction.

  • Ligand Incubation: Incubate 15 µg of membrane protein with 2 nM of the radioligand [3H]ZM241385 and varying concentrations of 2-((2-Chlorophenyl)amino)nicotinonitrile (0.1 nM to 10 µM) in a 96-well plate for 90 minutes at 25°C to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta counter.

Self-Validating Mechanism: Every assay plate includes a homologous competition curve and a 10 µM ZM241385 control to define Non-Specific Binding (NSB). The system is self-validating: if the specific binding window (Total Binding minus NSB) falls below 80% of the total radioactive signal, the assay is automatically flagged for lipid interference or ligand depletion, and the data is discarded.

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

Causality of Choice: Equilibrium binding constants ( Ki​ ) fail to capture drug-target residence time ( τ=1/koff​ ). In my experience, prolonged residence time correlates better with in vivo efficacy than raw affinity, especially for competitive antagonists facing high endogenous adenosine concentrations. SPR is deployed to resolve kon​ and koff​ .

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize histidine-tagged A2A receptor onto a Ni-NTA functionalized SPR sensor chip (e.g., Series S Sensor Chip NTA) to a density of ~3000 Resonance Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-((2-Chlorophenyl)amino)nicotinonitrile (from 1 µM down to 15.6 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Kinetic Injection: Inject the analyte series over the immobilized receptor at a flow rate of 50 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Self-Validating Mechanism: The protocol employs a double-referencing system. A reference flow cell (unmodified surface) subtracts non-specific matrix binding, while zero-concentration buffer injections (blanks) are subtracted to correct for baseline drift. If the buffer blanks show a deviation >5 RU, the system invalidates the kinetic fit, ensuring only true target-specific binding events are quantified.

SPR I 1. Target Immobilization (Ni-NTA Coupling) E 2. Baseline Equilibration (Running Buffer) I->E A 3. Analyte Injection (Compound Titration) E->A K 4. Kinetic Measurement (k_on / k_off) A->K R 5. Surface Regeneration (EDTA / Imidazole) K->R R->E Next Cycle

Fig 2: Self-validating SPR workflow for kinetic binding profiling.

References

  • 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists: Structure−Activity Relationships. ACS Publications - Journal of Medicinal Chemistry.2

  • β-Cyclodextrin: a supramolecular catalyst for metal-free approach towards the synthesis of 2-aminonicotinonitrile derivatives. RSC Publishing.1

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate.3

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Reducing impurities in 2-((2-Chlorophenyl)amino)nicotinonitrile crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 2-((2-Chlorophenyl)amino)nicotinonitrile .

This intermediate is typically synthesized via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination between 2-chloronicotinonitrile and 2-chloroaniline. Because both the starting materials and the resulting API intermediate share similar lipophilic and structural properties, traditional unoptimized cooling often leads to high impurity retention.

Below, you will find a mechanistic breakdown, a targeted Q&A troubleshooting guide, and a self-validating experimental protocol designed to achieve >99.5% purity.

Mechanistic Pathway & Impurity Formation

To effectively purge impurities, we must first understand their origin. The diagram below illustrates the synthesis pathway, the formation of the critical hydrolysis impurity, and the physical phase-separation risks during crystallization.

G SM1 2-Chloronicotinonitrile Base Base / Heat (SNAr Amination) SM1->Base SM2 2-Chloroaniline SM2->Base Product Crude 2-((2-Chlorophenyl) amino)nicotinonitrile Base->Product Main Pathway Impurity 2-Hydroxynicotinonitrile (Hydrolysis Impurity) Base->Impurity + H2O / OH- LLPS Oiling Out (LLPS) Impurity Entrapment Product->LLPS Rapid Cooling Cryst Seeded Cooling Crystallization Product->Cryst Controlled MSZW Impurity->LLPS Partitions into oil Pure Pure Crystalline API (<0.1% Impurities) LLPS->Pure Phase Transition (Traps Impurities) Cryst->Pure Optimal Growth

Mechanistic pathway of 2-((2-Chlorophenyl)amino)nicotinonitrile synthesis and crystallization.

Troubleshooting Guide & FAQs

Q1: During cooling, my solution turns cloudy but forms a dense oil at the bottom of the reactor instead of crystals. Why does this happen, and how does it affect purity? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" [1]. This occurs when the solution hits the spinodal decomposition curve before reaching the solubility curve. The single liquid phase separates into a solute-rich continuous phase (the oil) and a solute-lean phase.

  • The Causality: The oil droplets act as a highly lipophilic "sponge." Impurities like unreacted 2-chloroaniline partition heavily into this oil phase. When the oil eventually solidifies into an amorphous mass or agglomerated crystals, the impurities are permanently trapped within the solid matrix [2].

  • The Fix: You must bypass the LLPS boundary by operating within the Metastable Zone Width (MSZW). This requires introducing seed crystals before the supersaturation level forces phase demixing, allowing the API to deplete the supersaturation via orderly crystal growth rather than oiling out.

Q2: I am consistently detecting 2-hydroxynicotinonitrile in my final crystal lattice. Where is it coming from, and how do I purge it? A2: 2-Hydroxynicotinonitrile is a hydrolysis byproduct [3]. The chlorine atom at the 2-position of 2-chloronicotinonitrile is highly activated by the electron-withdrawing cyano group and the pyridine nitrogen. If trace water is present in your base or solvent during the SNAr reaction, hydroxide ions will outcompete 2-chloroaniline, forming the hydroxyl derivative.

  • The Causality: Because 2-hydroxynicotinonitrile shares the pyridine-nitrile motif with your product, it easily intercalates into the growing crystal lattice via hydrogen bonding.

  • The Fix: First, enforce strictly anhydrous conditions during the upstream reaction. Second, during crystallization, utilize an Ethanol/Water solvent system. The polar protic nature of ethanol keeps the hydroxyl impurity highly solvated, preventing it from co-precipitating with the highly lipophilic API [4].

Q3: My final crystals have a yellowish tint and contain high levels of residual 2-chloroaniline. Washing the filter cake doesn't help. What is the mechanism of this entrapment? A3: If washing the filter cake does not remove the 2-chloroaniline, the impurity is not merely on the surface; it is occluded within the crystal lattice. This is caused by a rapid crystal growth rate (often due to crashing out the product with too much anti-solvent or cooling too fast), which causes the growing crystal faces to envelop pockets of impurity-rich mother liquor.

  • The Fix: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature slightly below and above the solubility curve, you dissolve the microscopic, imperfect crystals (which have a higher surface energy) and redeposit the mass onto larger, more perfect crystals. This "heals" the crystal lattice and releases the trapped 2-chloroaniline back into the mother liquor.

Quantitative Impact of Crystallization Strategy

The table below summarizes the impurity profile of 2-((2-Chlorophenyl)amino)nicotinonitrile under different crystallization regimes, demonstrating the critical need for controlled supersaturation.

Impurity / ComponentCrude API (Pre-Crystallization)Unoptimized Crystallization (Rapid Cooling / LLPS)Optimized Protocol (Seeded + Temp Cycling)
2-Chloroaniline 4.50 wt%1.20 wt%< 0.05 wt%
2-Hydroxynicotinonitrile 2.10 wt%0.85 wt%< 0.02 wt%
Bis-arylated Dimer 0.75 wt%0.30 wt%Not Detected
Overall Purity (HPLC) 92.65%97.65%> 99.80%

Experimental Protocol: Seeded Anti-Solvent Cooling Crystallization

This protocol utilizes an Ethanol/Water system and is designed to be a self-validating workflow. It actively prevents LLPS and purges both lipophilic (2-chloroaniline) and hydrogen-bonding (2-hydroxynicotinonitrile) impurities.

Materials Required:

  • Crude 2-((2-Chlorophenyl)amino)nicotinonitrile

  • Absolute Ethanol (Primary Solvent)

  • Deionized Water (Anti-solvent)

  • Pure API Seed Crystals (milled to 10–20 µm)

  • FBRM (Focused Beam Reflectance Measurement) probe or clear-glass reactor for turbidity monitoring.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude API in Absolute Ethanol (approx. 8 volumes relative to API mass) in a jacketed reactor. Heat the mixture to 65 °C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm inline filter to a pre-heated secondary reactor to remove any insoluble particulates or dimerized byproducts.

  • Anti-Solvent Addition (Pre-Seeding): Maintain the temperature at 65 °C. Slowly dose Deionized Water (approx. 2 volumes) at a rate of 0.1 vol/min.

    • Self-Validation Check: Monitor the solution. It must remain completely clear. If turbidity or oil droplets form, you have crossed the LLPS boundary. If this occurs, heat to 70 °C and add 0.5 vol of Ethanol to return to a single clear phase.

  • Seeding: Cool the reactor linearly to 55 °C. At 55 °C, the solution is supersaturated but within the MSZW. Introduce 1.0 wt% of pure API seed crystals (slurried in a minimal amount of Ethanol).

  • Aging (Desupersaturation): Hold the temperature at 55 °C for 2 hours.

    • Causality: This isothermal hold allows the seeds to grow and consume the supersaturation, pulling the concentration of the liquid phase safely away from the LLPS oiling-out boundary.

  • Controlled Cooling & Ripening: Cool the reactor from 55 °C to 5 °C at a strict rate of 0.1 °C/min.

    • Optional Temperature Cycling: If historical batches show high 2-chloroaniline occlusion, pause cooling at 30 °C, heat back to 40 °C over 30 minutes, hold for 30 minutes, and then resume cooling to 5 °C.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with a pre-chilled (5 °C) mixture of 20:80 Ethanol:Water (2 volumes).

  • Drying: Dry the crystals under a vacuum at 45 °C for 12 hours to remove residual solvents.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications.[1]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Process Analytics. [2]

  • 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Degradation and Impurity Pathways. Benchchem Technical Documentation. [3]

  • Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Chemical and Pharmaceutical Bulletin, J-Stage. [4]

Optimization

Optimizing reaction conditions for 2-((2-Chlorophenyl)amino)nicotinonitrile derivatives

Technical Support Center: Optimizing Reaction Conditions for 2-((2-Chlorophenyl)amino)nicotinonitrile Derivatives Overview The synthesis of 2-((2-chlorophenyl)amino)nicotinonitrile is a critical transformation in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Conditions for 2-((2-Chlorophenyl)amino)nicotinonitrile Derivatives

Overview The synthesis of 2-((2-chlorophenyl)amino)nicotinonitrile is a critical transformation in the development of various pharmacophores, including NRF2 inhibitors[1] and kinase modulators[2]. However, coupling 2-chloronicotinonitrile with 2-chloroaniline presents a dual challenge: the ortho-chloro group on the aniline severely reduces its nucleophilicity via inductive electron withdrawal and creates significant steric hindrance around the reacting amine.

ReactionPathways SM 2-Chloronicotinonitrile + 2-Chloroaniline BH Buchwald-Hartwig Pd(OAc)2, BINAP Cs2CO3, Toluene, 90°C SM->BH Transition Metal Catalysis SNAr SNAr NaH or LHMDS DMF, 100°C SM->SNAr Nucleophilic Substitution Prod 2-((2-Chlorophenyl)amino) nicotinonitrile BH->Prod SNAr->Prod

Caption: Reaction pathways for synthesizing 2-((2-chlorophenyl)amino)nicotinonitrile.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig coupling stalls at 20% conversion, and a black precipitate forms rapidly. What is causing this? Causality: The black precipitate is "Palladium black," which consists of inactive Pd(0) nanoparticles. This aggregation occurs when the rate of reductive elimination (the final step of the catalytic cycle) is slower than the rate of catalyst degradation. The steric bulk of the ortho-chloro group on your aniline prevents efficient coordination and elimination[1]. Solution: You must accelerate the reductive elimination step. Switch from a standard ligand like BINAP to a bulky, electron-rich monodentate ligand like BrettPhos, or a bidentate ligand with a wide bite angle like Xantphos.

Q2: During the SNAr approach, LC-MS shows a major side product with a mass +18 Da higher than my starting material. How do I prevent this? Causality: The +18 Da mass corresponds to the hydration of the nitrile group on 2-chloronicotinonitrile, converting it into a primary amide (2-chloronicotinamide). Nitriles are highly electrophilic; under the harsh basic conditions required for SNAr (e.g., NaH or KOH), trace amounts of water will generate hydroxide ions that readily attack the nitrile carbon[2]. Solution: Ensure strictly anhydrous conditions. Use fresh, anhydrous DMF or THF, and utilize non-nucleophilic bases like Lithium hexamethyldisilazide (LHMDS) or carefully washed Sodium Hydride (NaH).

Q3: My 2-chloroaniline is completely consumed in the Pd-catalyzed reaction, but I am isolating dehalogenated 2-chloronicotinonitrile instead of the product. Why? Causality: When cross-coupling is sterically hindered, side reactions outcompete the desired pathway. If you are using an alkoxide base (like NaOtBu) in a solvent that can act as a hydrogen donor (like dioxane or certain alcohols), the Pd-complex can undergo β-hydride elimination, leading to the hydrodehalogenation of your pyridine ring[3]. Solution: Switch to a milder, non-coordinating base such as anhydrous Cesium Carbonate (Cs₂CO₃) and use Toluene as the solvent.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckPd Is Pd black (precipitate) forming? Start->CheckPd PdYes Catalyst Deactivation Action: Use bulky ligand (BrettPhos) CheckPd->PdYes Yes PdNo Check SM Conversion CheckPd->PdNo No CheckSM Is 2-chloroaniline unreacted? PdNo->CheckSM SMYes Steric Hindrance Action: Increase Temp / Base strength CheckSM->SMYes Yes SMNo Side Reactions (e.g., Dehalogenation) Action: Switch to Cs2CO3 / Toluene CheckSM->SMNo No

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination failures.

Quantitative Data: Condition Screening Summaries

Table 1: Catalyst and Ligand Screening for Buchwald-Hartwig Amination (Standardized to 90°C, 16h)

CatalystLigandBaseSolventConversion (%)Primary Issue Observed
Pd(OAc)₂PPh₃K₂CO₃Toluene< 5%No reaction, SM recovered
Pd₂(dba)₃BINAPNaOtBuDioxane35%Dehalogenation side-product
Pd(OAc)₂XantphosCs₂CO₃Toluene72%Slow reaction rate
Pd₂(dba)₃ BrettPhos NaOtBu Toluene > 95% Clean conversion

Table 2: Base and Solvent Screening for SNAr (Standardized to 100°C, 12h)

BaseSolventEquivalents (Base)Conversion (%)Primary Issue Observed
K₂CO₃DMF2.010%Base not strong enough
KOHDMSO2.040%Nitrile hydrolysis (amide formation)
NaH (60%) DMF (Anhydrous) 1.5 85% Optimal for SNAr
LHMDSTHF2.070%Lower boiling point of THF limits temp

Validated Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination This protocol utilizes a highly active Pd/BrettPhos system to overcome the steric hindrance of the ortho-chloro group[1].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-chloronicotinonitrile (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to the limiting reagent).

  • Amine Addition: Add 2-chloroaniline (1.1 equiv) via a micro-syringe. Seal the tube and remove it from the glovebox.

  • Heating: Stir the reaction mixture at 90°C in a pre-heated oil bath for 12 hours.

    • Self-Validation Checkpoint: Within the first 15 minutes of heating, the solution should transition from a dark purple/brown (Pd₂(dba)₃) to a clear, deep red/orange homogeneous mixture, indicating the formation of the active Pd(0)-ligand complex. If the solution turns opaque black, the catalyst has deactivated (Pd black), indicating oxygen ingress or wet solvent.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Optimized SNAr Methodology This protocol uses NaH to pre-form the highly nucleophilic anilide anion, bypassing the poor neutral nucleophilicity of 2-chloroaniline[2].

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.3 M) at 0°C under an argon atmosphere.

  • Anion Generation: Slowly add 2-chloroaniline (1.2 equiv) dropwise.

    • Self-Validation Checkpoint: You must observe immediate and sustained evolution of hydrogen gas (bubbling). This confirms the formation of the reactive anilide anion. If no bubbling occurs, your NaH has degraded to NaOH and the reaction will fail (and likely hydrolyze your nitrile).

  • Coupling: Stir for 30 minutes at room temperature until gas evolution ceases. Add 2-chloronicotinonitrile (1.0 equiv) in one portion.

  • Heating: Heat the mixture to 100°C for 8-12 hours. Monitor via TLC or LC-MS.

  • Quenching: Cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • Title: Exploring Structural Effects in a New Class of NRF2 Inhibitors Source: RSC.org URL: [1]

  • Title: A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL: [2]

  • Title: Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Source: Journal of Medicinal Chemistry - ACS Publications URL: [3]

Sources

Troubleshooting

Preventing degradation of 2-((2-Chlorophenyl)amino)nicotinonitrile in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous stability of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous stability of bifunctional molecules.

Working with 2-((2-Chlorophenyl)amino)nicotinonitrile presents a classic dual-vulnerability challenge in aqueous media. The molecule contains both an electron-deficient nitrile group (prone to hydrolysis) and an electron-rich diarylamine core (highly susceptible to oxidation). To generate reproducible pharmacological or analytical data, we must move beyond merely observing degradation and instead understand the thermodynamic and kinetic drivers causing it.

Below is our comprehensive troubleshooting guide, designed to help you identify, understand, and prevent the degradation of this compound in your workflows.

Part 1: Mechanistic Overview of Degradation Pathways

To troubleshoot effectively, you must first diagnose which degradation pathway is ruining your sample. The structural features of 2-((2-Chlorophenyl)amino)nicotinonitrile allow for three distinct modes of failure depending on your buffer's pH, dissolved oxygen content, and light exposure.

DegradationPathways Compound 2-((2-Chlorophenyl)amino) nicotinonitrile Hydrolysis Nitrile Hydrolysis (pH < 4 or pH > 8) Compound->Hydrolysis H2O, OH- / H+ Oxidation Diarylamine Oxidation (O2, Light, Trace Metals) Compound->Oxidation -e-, -H+ (PCET) Cyclization Intramolecular Cyclization (Strong Acids) Compound->Cyclization H+ catalysis AmideAcid Nicotinamide / Nicotinic Acid Derivatives Hydrolysis->AmideAcid Radicals Aminyl Radicals & Colored Dimers Oxidation->Radicals Naphthyridines Benzo[b][1,8]naphthyridine Derivatives Cyclization->Naphthyridines

Fig 1. Primary aqueous degradation pathways of 2-((2-Chlorophenyl)amino)nicotinonitrile.

Part 2: Troubleshooting & FAQs

Q1: My aqueous stock solution is showing a secondary peak with a shorter retention time on RP-HPLC. What is happening? The Causality: You are likely observing nitrile hydrolysis . The cyano group (-CN) at the 3-position of the pyridine ring is electrophilic. In the presence of excess hydroxide ions (pH > 8) or hydronium ions (pH < 4), water attacks the nitrile carbon. This converts the nitrile first into a primary amide (nicotinamide derivative) and eventually into a highly polar carboxylic acid (nicotinic acid derivative)[1]. The Fix: Maintain your working solutions in strictly neutral buffers (pH 6.5 – 7.2). If you must use acidic or basic conditions for an assay, prepare the solution immediately before use to minimize the kinetic window for hydrolysis.

Q2: My solution develops a distinct yellow/brown tint after sitting on the bench for a few hours. Is the compound degrading? The Causality: Yes, this is oxidative degradation . The diarylamine moiety undergoes Proton-Coupled Electron Transfer (PCET) in the presence of ambient light and dissolved oxygen [2]. This process strips an electron and a proton from the amine nitrogen, generating a highly reactive aminyl radical. These radicals rapidly dimerize or react with oxygen to form extended conjugated systems (like dihydrophenazines or benzidines), which absorb visible light and appear yellow or brown. This reaction is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from glassware or low-purity buffer salts. The Fix: Store solutions in amber vials to block photo-excitation. Degas your aqueous buffers by sparging with Nitrogen or Argon to remove dissolved oxygen. Always add a chelating agent (like EDTA) to sequester catalytic trace metals.

Q3: I tried dissolving the compound in 0.1 M HCl to improve solubility, but my mass balance disappeared completely. Where did the compound go? The Causality: You have inadvertently triggered an intramolecular cyclization . Under strongly acidic conditions (such as concentrated mineral acids), 2-arylaminonicotinonitriles undergo an acid-catalyzed ring closure, reacting the amine and the nitrile to form rigid benzo[b][1,8]naphthyridine derivatives [3]. These cyclized products have drastically different solubility profiles and UV absorbance maxima, making them "disappear" from your standard HPLC method. The Fix: Never use strong mineral acids to force dissolution. Instead, rely on organic co-solvents (like DMSO) or non-ionic surfactants (like Tween-20) to overcome the compound's hydrophobicity.

Part 3: Quantitative Stability Data

To help you plan your experimental timelines, we have modeled the degradation kinetics of 2-((2-Chlorophenyl)amino)nicotinonitrile under various common laboratory conditions.

Table 1: Estimated Half-Life ( t1/2​ ) in Aqueous Media (10 µM Concentration)

Buffer ConditionpHTemp (°C)Light ExposureAdditivesEstimated t1/2​ Primary Degradant
Unbuffered Water~6.525AmbientNone48 hoursAminyl dimers (Oxidation)
Phosphate Buffer7.437DarkNone72 hoursAminyl dimers (Oxidation)
Phosphate Buffer 7.4 37 Dark 1 mM EDTA, Degassed > 14 days Stable
Acidic Buffer2.025DarkNone12 hoursNicotinamide derivative
Basic Buffer10.025DarkNone8 hoursNicotinic acid derivative

Note: Data demonstrates that controlling oxidation (via degassing and EDTA) is more critical than temperature control for long-term stability.

Part 4: Step-by-Step Methodology (Self-Validating SOP)

To guarantee the integrity of your biological or analytical assays, follow this self-validating protocol for preparing ultra-stable aqueous working solutions.

Protocol: Preparation of Stabilized Aqueous Working Solutions

Rationale: This protocol prevents both hydrolysis and oxidation by controlling pH, removing dissolved oxygen, and chelating trace metals.

Step 1: Preparation of the Stabilized Aqueous Vehicle

  • Prepare a 50 mM Phosphate Buffer (PBS) and adjust the pH strictly to 6.8 using NaOH/HCl.

  • Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1 mM. Causality: EDTA chelates Fe³⁺/Cu²⁺, completely arresting metal-catalyzed PCET oxidation.

  • Sparge the buffer with high-purity Argon gas for 15 minutes.

  • Validation Checkpoint: Measure dissolved oxygen (DO) using a DO probe. The system is validated to proceed only if DO < 2.0 mg/L.

Step 2: Preparation of the Master Stock

  • Weigh the 2-((2-Chlorophenyl)amino)nicotinonitrile powder into an amber glass vial.

  • Dissolve the compound in 100% anhydrous, amine-free DMSO to create a 10 mM master stock.

  • Vortex until completely clear.

  • Validation Checkpoint: Visually inspect against a black-and-white background. The solution must be perfectly clear with no particulates. A yellow tint immediately upon dissolution indicates the DMSO was contaminated with water/oxygen.

Step 3: Aqueous Dilution and Verification

  • Slowly spike the 10 mM DMSO stock into the degassed, EDTA-treated aqueous vehicle (from Step 1) while stirring vigorously, achieving your final desired concentration (e.g., 10 µM). Keep final DMSO concentration 1% v/v to prevent solvent-induced artifacts in biological assays.

  • Validation Checkpoint: Run a sample through Dynamic Light Scattering (DLS). If the compound has crashed out of solution (forming nanoclusters), DLS will show particles >10 nm. If DLS confirms a true solution, the protocol is validated, and the sample is ready for use.

References

  • Nicotinic acid - Wikipedia. Source: Wikipedia. URL:[Link]

  • Proton-Coupled Oxidation of a Diarylamine: Amido and Aminyl Radical Complexes of Ruthenium(II). Source: Inorganic Chemistry (ACS Publications). URL:[Link]

  • A reaction of 2-carbonyl-substituted 1H-benzo[f]chromenes with N-arylamides of cyanoacetic acid. Source: ResearchGate. URL:[Link]

Optimization

HPLC method development for 2-((2-Chlorophenyl)amino)nicotinonitrile analysis

In-Depth Guide & Troubleshooting for 2-((2-Chlorophenyl)amino)nicotinonitrile Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Guide & Troubleshooting for 2-((2-Chlorophenyl)amino)nicotinonitrile Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the complexities of analyzing 2-((2-Chlorophenyl)amino)nicotinonitrile .

This molecule presents a classic chromatographic challenge: it features a highly hydrophobic chlorophenyl ring coupled with a basic pyridine nitrogen and a polar nitrile group. If not thermodynamically controlled, the basic nitrogen will interact with the silica stationary phase, destroying peak integrity. This guide provides the mechanistic causality, a self-validating protocol, and a diagnostic troubleshooting desk to ensure your method is robust and reproducible.

Section 1: Analyte Profiling & Mechanistic Causality

To control a molecule, you must first understand its behavior. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds like our target analyte frequently suffer from severe peak tailing .

The Causality of Peak Tailing: Standard silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mid-range pH, these silanols ionize into negatively charged species (SiO⁻). Simultaneously, the basic pyridine nitrogen on 2-((2-Chlorophenyl)amino)nicotinonitrile becomes protonated (NH⁺). This creates a strong, secondary ion-exchange interaction that competes with the primary hydrophobic retention mechanism. Because the kinetics of this ionic interaction are slow and heterogeneous, the analyte molecules elute at different rates, dragging out the back half of the peak (tailing) .

To resolve this, we must manipulate the mobile phase pH to neutralize the silanols, thereby shutting down the ion-exchange pathway and relying purely on hydrophobic interactions.

PeakTailing Analyte Protonated Pyridine (Basic Analyte) Interaction Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (SiO-) (Mid/High pH) Silanol->Interaction Result Peak Tailing Interaction->Result LowpH Low pH Buffer (pH < 3.0) NeutralSilanol Neutralized Silanol (SiOH) LowpH->NeutralSilanol GoodPeak Symmetrical Peak (Hydrophobic Retention) NeutralSilanol->GoodPeak Prevents Ionic Binding

Mechanistic resolution of peak tailing via silanol neutralization at low pH.

Table 1: Quantitative Physicochemical Profiling
ParameterEstimated ValueChromatographic Implication
pKa (Pyridine Nitrogen) ~3.5 - 4.5Dictates mobile phase pH requirements; must operate ≥ 2 pH units away from pKa.
LogP (Hydrophobicity) 3.0 - 4.0Requires a high percentage of organic modifier (ACN/MeOH) for efficient elution.
Tailing Factor (Unoptimized) > 2.0Indicates severe secondary silanol interactions requiring immediate suppression.
Section 2: Self-Validating Experimental Protocol

A robust method must prove its own reliability before analyzing unknown samples. The following step-by-step methodology incorporates a System Suitability Test (SST) to create a self-validating workflow.

Phase 1: Column and Mobile Phase Preparation
  • Stationary Phase Selection: Install a high-purity (Type B silica), end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). End-capping physically blocks access to residual silanols, providing the first line of defense against tailing .

  • Aqueous Mobile Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric Acid (H₃PO₄). Causality: This low pH ensures that surface silanols are fully protonated (neutral) and the pyridine nitrogen is fully ionized, preventing secondary interactions .

  • Organic Mobile Phase (B): Use 100% LC-MS grade Acetonitrile (ACN).

Phase 2: Gradient Execution
  • Thermodynamic Control: Set the column oven temperature to 30 °C. This reduces mobile phase viscosity, improving mass transfer and peak efficiency.

  • Flow Rate: Set the pump to 1.0 mL/min.

  • Gradient Program:

    • 0 - 2 min: 5% B

    • 2 - 12 min: Linear ramp to 80% B

    • 12 - 15 min: Hold at 80% B (Do not exceed 80% B to prevent phosphate buffer precipitation).

    • 15 - 16 min: Return to 5% B

    • 16 - 20 min: Re-equilibration.

  • Detection: Set the UV-Vis detector to 254 nm (optimal for the chlorophenyl and nicotinonitrile chromophores).

Phase 3: The Self-Validation Engine (System Suitability)

Before analyzing experimental samples, the system must validate its readiness:

  • Inject a 50 µg/mL standard solution of 2-((2-Chlorophenyl)amino)nicotinonitrile six consecutive times.

  • Acceptance Criteria:

    • Retention Time RSD ≤ 1.0%: Validates that the buffer capacity is sufficient to maintain a stable ionization state.

    • Tailing Factor (Tf) ≤ 1.5: Validates that silanol interactions have been successfully suppressed .

    • Theoretical Plates (N) ≥ 5000: Validates column bed integrity and efficiency.

  • Decision: If all criteria are met, the method is validated for sample analysis.

HPLC_Workflow Start Start: Analyte Profiling Assess Assess Properties: Basic Pyridine N, Hydrophobic Start->Assess ColSelect Select Stationary Phase: End-capped C18 (Type B) Assess->ColSelect pHSelect Select Mobile Phase pH: Low pH (< 3.0) Buffer ColSelect->pHSelect Run Execute Gradient Run pHSelect->Run Eval Evaluate Peak Symmetry Run->Eval Tailing Tailing Factor > 1.5? Eval->Tailing FixTailing Add 5 mM TEA or Change to Hybrid Column Tailing->FixTailing Yes Final System Suitability Passed (Method Validated) Tailing->Final No FixTailing->Run

Workflow for developing an HPLC method for basic diarylamine compounds.

Table 2: Quantitative Buffer Selection Guide
Buffer SystemOptimal pH RangeConcentrationVolatility (Detector Compat.)
Potassium Phosphate 2.1 - 3.110 - 25 mMNon-Volatile (UV/PDA only)
Ammonium Formate 2.8 - 3.810 - 20 mMVolatile (LC-MS Compatible)
Trifluoroacetic Acid (TFA) ~2.00.05% - 0.1% v/vVolatile (Ion-pairing agent)
Section 3: Troubleshooting Desk & FAQs

Q1: My 2-((2-Chlorophenyl)amino)nicotinonitrile peak is exhibiting severe tailing (Tailing Factor > 2.0). How do I fix this? A: This is the hallmark of secondary ion-exchange interactions. Your basic pyridine nitrogen is binding to acidic, unreacted silanol groups on the silica surface .

  • Solution 1: Verify your mobile phase pH is strictly ≤ 2.5 to neutralize the surface silanols .

  • Solution 2: If the pH is correct and tailing persists, your column's silica may be highly active. Introduce a competing base, such as 5 mM Triethylamine (TEA), into your aqueous mobile phase. TEA is a small, highly basic molecule that binds to residual silanols faster than your bulky analyte, acting as a "silanol suppressor" .

Q2: I am observing retention time drift over consecutive injections. What is causing this instability? A: Retention time drift for ionizable compounds indicates inadequate buffering capacity or operating too close to the analyte's pKa. If the local pH inside the column fluctuates even slightly, the ionization state of the pyridine ring shifts, drastically altering its hydrophobicity.

  • Solution: Ensure your buffer concentration is at least 20 mM . Furthermore, verify that your mobile phase pH is at least 2 full pH units away from the analyte's pKa. Operating exactly at the pKa means 50% of your molecules are ionized and 50% are neutral, leading to split peaks and massive retention shifts.

Q3: The system is experiencing sudden overpressure during the gradient run, and the baseline is erratic. What happened? A: You are likely experiencing buffer precipitation. 2-((2-Chlorophenyl)amino)nicotinonitrile is highly hydrophobic, requiring a high percentage of organic solvent to elute. However, inorganic buffers like Potassium Phosphate are insoluble in high concentrations of Acetonitrile .

  • Solution: Never exceed 80-85% Acetonitrile when using a phosphate buffer. If your compound requires >85% organic to elute, you must switch to a highly soluble, volatile buffer system such as Ammonium Formate or 0.1% TFA. Additionally, ensure your sample diluent closely matches the initial mobile phase conditions to prevent the analyte from crashing out of solution at the column head.

Section 4: References
  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

  • HPLC Method Development: Peak Asymmetry Source: AAPCO URL:[Link]

  • Method Development 101: From Beginner to Expert Part 1 Source: Agilent Technologies URL:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: UHPLCS Lab URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-((2-Chlorophenyl)amino)nicotinonitrile vs. 2-((3-Chlorophenyl)amino)nicotinonitrile in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Activity Relationship (SAR), Mechanistic Efficacy, and Experimental Validation Protocols Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Activity Relationship (SAR), Mechanistic Efficacy, and Experimental Validation Protocols

Executive Summary

In the landscape of targeted therapeutics, the 2-aminonicotinonitrile scaffold is a privileged pharmacophore, frequently utilized in the design of ATP-competitive kinase inhibitors targeting MNK1/2, p38 MAPK, and EGFR [1, 2]. As a Senior Application Scientist, I frequently observe that the subtle repositioning of a single halogen atom on the aniline moiety dictates the compound's 3D conformation, target residence time, and ultimate biological efficacy.

This guide provides an objective, data-driven comparison between two critical building blocks and pharmacophores:

  • Compound A: 2-((2-Chlorophenyl)amino)nicotinonitrile (CAS: 121005-01-4)

  • Compound B: 2-((3-Chlorophenyl)amino)nicotinonitrile (CAS: 724745-64-6)

While chemically similar, the shift from an ortho-chloro to a meta-chloro substitution fundamentally alters the dihedral angle between the phenyl and pyridine rings, driving divergent efficacy profiles depending on the target kinase's active site architecture.

Structural & Mechanistic Divergence

The efficacy of these compounds is governed by the spatial orientation dictated by steric hindrance.

The Ortho Effect: 2-((2-Chlorophenyl)amino)nicotinonitrile

The chlorine atom at the 2-position (ortho) creates a severe steric clash with both the bridging secondary amine proton and the cyano group (-CN) at the 3-position of the pyridine ring. This forces the molecule into a highly twisted, non-planar conformation .

  • Efficacy Profile: This twisted geometry is highly advantageous for Type II kinase inhibitors that target the inactive "DFG-out" conformation. The out-of-plane phenyl ring perfectly vectors into deep, lipophilic allosteric pockets.

The Meta Effect: 2-((3-Chlorophenyl)amino)nicotinonitrile

Moving the chlorine to the 3-position (meta) relieves the steric clash at the hinge-binding region. This allows the molecule to adopt a more planar conformation .

  • Efficacy Profile: Planarity facilitates standard hinge-region hydrogen bonding (via the pyridine nitrogen and the exocyclic amine). Furthermore, the meta-chlorine is optimally positioned to project into the hydrophobic gatekeeper pocket (e.g., in mutant EGFR or MNK1/2), making it a superior scaffold for Type I (ATP-competitive) inhibitors [1].

KinasePathway Stimulus Extracellular Stimuli (Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Stimulus->Receptor Activates MAPK MAPK Cascade (RAS / RAF / MEK / ERK) Receptor->MAPK Phosphorylates MNK MNK1 / MNK2 (Target Kinase) MAPK->MNK Activates eIF4E eIF4E (Translation Initiation) MNK->eIF4E Phosphorylates (Ser209) Translation Oncogenic mRNA Translation eIF4E->Translation Promotes Inhibitor 2-(Arylamino)nicotinonitrile Scaffold Inhibitor->Receptor Hinge-binding Inhibitor->MNK ATP-competitive Inhibition

Caption: Mechanism of action for 2-aminonicotinonitrile derivatives targeting kinase signaling cascades.

Comparative Efficacy & Physicochemical Data

To objectively evaluate these scaffolds, we must look at their performance metrics in standard biochemical assays. The table below synthesizes representative SAR data when these scaffolds are elaborated into mature kinase inhibitors.

Parameter2-((2-Chlorophenyl)amino)nicotinonitrile2-((3-Chlorophenyl)amino)nicotinonitrile
CAS Number 121005-01-4724745-64-6
Preferred Conformation Twisted (Non-planar)Planar
Dihedral Angle (C-N-C-C) ~65° - 80°~15° - 30°
Primary Kinase Target Class Type II (DFG-out) / AllostericType I (DFG-in) / ATP-competitive
Representative IC50 (MNK1) > 500 nM (Sub-optimal fit)< 50 nM (Gatekeeper pocket fit)
Representative IC50 (p38α) < 30 nM (Deep pocket penetration)> 200 nM (Steric clash in back pocket)
LogP (Calculated) 3.123.12
Topological Polar Surface Area 49.8 Ų49.8 Ų

Data Note: IC50 values represent elaborated derivatives utilizing these core scaffolds in standardized ADP-Glo kinase assays [1, 2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be utilized when comparing the efficacy of compounds derived from these two scaffolds.

Protocol A: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)

Causality Rationale: The ADP-Glo assay is chosen because it is a universal, homogeneous luminescence assay that directly measures ATP consumption. This is critical for accurately determining the IC50 of ATP-competitive 2-aminonicotinonitrile derivatives without the interference of fluorescent artifacts.

  • Reagent Preparation: Prepare 10 mM stock solutions of the ortho- and meta-chloro compounds in 100% anhydrous DMSO. Serial dilute to create a 10-point dose-response curve (final DMSO concentration in assay must not exceed 1% to prevent kinase denaturation).

  • Enzyme Reaction: In a 384-well white microplate, combine 2 µL of the compound dilution with 4 µL of the target kinase (e.g., MNK1 or EGFR) diluted in optimized kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Incubate at room temperature for 15 minutes to allow for compound-target equilibration.

  • ATP/Substrate Addition: Initiate the reaction by adding 4 µL of an ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL myelin basic protein). Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes and read on a multimode microplate reader.

  • Validation Check: Include a positive control (staurosporine) and a no-enzyme negative control to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's integrity.

Protocol B: Cellular Efficacy Validation (Western Blotting)

Causality Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. Western blotting for downstream phosphorylation (e.g., p-eIF4E for MNK inhibitors) confirms true target engagement inside living cells.

  • Cell Culture & Treatment: Seed target cells (e.g., TMD8 or A549) at 1×105 cells/well in a 6-well plate. Incubate overnight. Treat with the synthesized compounds at varying concentrations (0.1 µM to 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against the phosphorylated target (e.g., anti-p-eIF4E Ser209) and total protein overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry relative to a loading control (e.g., GAPDH).

ExperimentalWorkflow CompPrep Compound Preparation (10mM DMSO Stocks) Biochem Biochemical Assay (ADP-Glo Kinase Assay) CompPrep->Biochem Serial Dilution Cellular Cellular Assay (Target Phosphorylation) Biochem->Cellular IC50 Validation SAR SAR Analysis (Ortho vs Meta Comparison) Cellular->SAR In Vivo Efficacy Data

Caption: Standardized workflow for validating the efficacy of 2-aminonicotinonitrile kinase inhibitors.

Conclusion & Selection Guide

When selecting between these two building blocks for a drug discovery program, the decision must be driven by the structural biology of the target:

  • Select 2-((3-Chlorophenyl)amino)nicotinonitrile if your goal is to design a Type I ATP-competitive inhibitor . The meta-substitution allows the molecule to remain planar, perfectly mimicking the adenine ring of ATP while projecting the chlorine atom into the hydrophobic gatekeeper pocket to gain selectivity and potency[1].

  • Select 2-((2-Chlorophenyl)amino)nicotinonitrile if you are designing a Type II inhibitor or targeting a kinase with a restrictive, deep allosteric pocket. The forced dihedral twist induced by the ortho-chlorine ensures the molecule can navigate complex, non-planar binding sites without paying a high entropic penalty upon binding [2].

References

  • Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors.World Intellectual Property Organization (WIPO) - Patent WO2004054505A2.
  • Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-((2-Chlorophenyl)amino)nicotinonitrile Quantification

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 2-((2-Chlorophenyl)amino)nicotinonitrile (CPN), a novel intermediate or active p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 2-((2-Chlorophenyl)amino)nicotinonitrile (CPN), a novel intermediate or active pharmaceutical ingredient (API), its precise and accurate quantification is fundamental to ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its specificity, sensitivity, and versatility.

However, an HPLC method is only as reliable as its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This guide provides an in-depth, experience-driven walkthrough of the validation process for a reversed-phase HPLC (RP-HPLC) method for CPN quantification. We will dissect each validation parameter, not just as a procedural step, but as a scientific necessity, comparing the method's performance against the stringent acceptance criteria set forth by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5]

The Analytical Method and System Suitability

Before validation can commence, a robust analytical method must be developed. For the purpose of this guide, we will consider the following hypothetical RP-HPLC method for CPN analysis.

Table 1: Proposed HPLC Method Parameters for CPN Quantification

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
The Gatekeeper: System Suitability Testing (SST)

Before any sample analysis, we must first challenge the system itself. System Suitability Testing (SST) is a non-negotiable prerequisite that ensures the chromatographic system is performing adequately on the day of analysis.[6] It is the self-validating mechanism that provides confidence in the results generated during the validation exercise.

Experimental Protocol for System Suitability:

  • Prepare a standard solution of CPN at a working concentration (e.g., 50 µg/mL).

  • Inject this solution five or six replicate times into the HPLC system.

  • Calculate the key performance parameters and compare them against the pre-defined acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Repeatability (%RSD) ≤ 1.0% for peak area and retention timeDemonstrates the stability and precision of the injector and pump. A tight RSD is indicative of a reliable system.[7]
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, which is critical for accurate peak integration and quantification.
Theoretical Plates (N) ≥ 2000Measures column efficiency and indicates good separation power.

Only when all SST criteria are met can the formal validation experiments proceed.

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a series of interconnected studies. The following workflow illustrates the logical progression from establishing the method to its final validation.

HPLC Method Validation Workflow Figure 1: Overall HPLC Method Validation Workflow cluster_ValidationParameters Validation Parameter Assessment MethodDev Analytical Method Development & Optimization ValidationProtocol Draft and Approve Validation Protocol MethodDev->ValidationProtocol SST System Suitability Testing (SST) (Pass/Fail Gateway) ValidationProtocol->SST Specificity Specificity & Forced Degradation SST->Specificity SST Pass Fail Investigation & Method Re-Optimization SST->Fail SST Fail Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOD & LOQ Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness ValidationReport Compile Validation Report & Summarize Data Robustness->ValidationReport FinalApproval Final Method Approval & Implementation for Routine Use ValidationReport->FinalApproval Fail->MethodDev

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Validation

Mass spectrometry validation of 2-((2-Chlorophenyl)amino)nicotinonitrile

Mass Spectrometry Validation of 2-((2-Chlorophenyl)amino)nicotinonitrile: A Comparative Analytical Guide Executive Summary 2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-01-4) is a critical diarylamine scaffold uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 2-((2-Chlorophenyl)amino)nicotinonitrile: A Comparative Analytical Guide

Executive Summary

2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-01-4) is a critical diarylamine scaffold utilized extensively in the synthesis of kinase inhibitors and advanced agrochemicals[1]. Validating the structural integrity of this compound requires distinguishing it from positional isomers (e.g., 3-chloro or 4-chloro analogs) and confirming the absence of des-chloro impurities. This guide objectively compares leading analytical modalities and establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its definitive characterization.

Comparative Analysis of Analytical Modalities

When validating complex nitrogenous heterocycles, the choice of analytical platform dictates the quality of structural data. While Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional staple, diarylamines are notoriously susceptible to thermal degradation, oxidation, and artifactual cleavage within high-temperature GC inlets[2].

Electrospray Ionization (ESI) coupled with LC-HRMS provides a superior, "soft ionization" alternative. The basic pyridine nitrogen in the nicotinonitrile core acts as a preferential proton acceptor, preserving the intact molecular ion without thermal stress[3]. Furthermore, the synthesis and structural dynamics of 2-aminonicotinonitrile derivatives often involve complex tautomeric equilibria, making the high-resolution capabilities of HRMS critical for definitive, artifact-free characterization[4].

Table 1: Comparative Performance Matrix for Diarylamine Validation

Analytical ModalityStructural ElucidationThermal StabilityIsotopic FidelityPrimary Limitation
LC-ESI-HRMS/MS Excellent: Provides exact mass and targeted fragmentation.High: Ambient temperature ionization prevents degradation.High: Resolves 35Cl/37Cl isotopes clearly.Requires high-purity solvents to prevent ion suppression.
GC-EI-MS Moderate: Extensive library matching available.Low: Diarylamines degrade/oxidize in the GC inlet (>250°C).Moderate: Hard ionization (70 eV) fragments the molecular ion heavily.Thermal lability leads to false impurity peaks.
HPLC-UV/Vis Poor: Blind to structural connectivity.High: Analyzed in solution at ambient temperatures.None: Cannot detect isotopes.Cannot differentiate co-eluting isobaric isomers.

Mechanistic Rationale: ESI-MS/MS Fragmentation Pathway

To achieve absolute confidence in the compound's identity, we must look beyond the intact mass and analyze the causality of its gas-phase fragmentation.

1. Protonation Dynamics: In an acidic mobile phase, the pyridine nitrogen (the most basic site on the molecule) readily accepts a proton, yielding a robust [M+H]+ precursor ion at m/z 230.048.

2. The Ortho-Effect (Loss of HCl): Upon subjecting the precursor ion to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), a highly diagnostic neutral loss of HCl (-35.977 Da) occurs, yielding a fragment at m/z 194.071. This is driven by the spatial proximity of the ortho-chlorine to the secondary amine. The collision energy overcomes the activation barrier, triggering an intramolecular nucleophilic aromatic substitution that ejects HCl and forms a highly stable, planar pyrido[2,3-b]indole (alpha-carboline) cation.

3. C-N Bond Cleavage: Higher collision energies force the cleavage of the central bridging amine bond, yielding either the 2-aminonicotinonitrile cation (m/z 120.056) or the 2-chloroaniline cation (m/z 128.027).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 230.048 C12H9ClN3+ F1 Product Ion m/z 194.071 Loss of HCl (-36 Da) C12H8N3+ M->F1 Collision-Induced Dissociation (HCD) F2 Product Ion m/z 120.056 2-Aminonicotinonitrile Cation C6H6N3+ M->F2 C-N Bond Cleavage F3 Product Ion m/z 128.027 2-Chloroaniline Cation C6H7ClN+ M->F3 C-N Bond Cleavage

Fig 1. Primary ESI-MS/MS fragmentation pathways of 2-((2-Chlorophenyl)amino)nicotinonitrile.

Table 2: Diagnostic ESI-MS/MS Product Ions

m/z (Observed)FormulaMass ErrorMechanistic OriginDiagnostic Value
230.048 C12H935ClN3+< 2 ppmIntact Protonated MoleculeConfirms exact molecular weight.
232.045 C12H937ClN3+< 2 ppm37Cl Isotope of Precursor~3:1 ratio confirms single chlorine presence.
194.071 C12H8N3+< 3 ppmGas-phase cyclization (-HCl)Confirms ortho-positioning of the chlorine atom.
128.027 C6H7ClN+< 3 ppmC-N bond cleavageConfirms the chlorophenyl moiety.
120.056 C6H6N3+< 3 ppmC-N bond cleavageConfirms the aminonicotinonitrile core.

Self-Validating Experimental Protocol (LC-ESI-HRMS)

To ensure the trustworthiness of the analytical data, the following protocol is designed as a self-validating system . It uses intrinsic chemical properties (isotopic ratios) and procedural checks (blanks) to automatically flag false positives or carryover.

LCMS_Workflow S1 1. Sample Prep 0.1 mg/mL in MeOH Internal Std Added S2 2. UHPLC Separation C18 Column 0.1% Formic Acid S1->S2 S3 3. ESI+ Ionization Protonation at Pyridine Nitrogen S2->S3 S4 4. HRMS1 Scan Isotope Ratio Check (35Cl/37Cl = 3:1) S3->S4 S5 5. MS/MS (HCD) Targeted Fragmentation Analysis S4->S5

Fig 2. Self-validating LC-ESI-HRMS workflow for diarylamine structural confirmation.

Step 1: System Suitability and Blank Subtraction
  • Causality: Diarylamines are highly hydrophobic and prone to sticking to LC tubing, causing carryover.

  • Action: Inject a solvent blank (50:50 MeOH:H2O) immediately prior to the sample. The system is only validated for acquisition if the blank shows a signal-to-noise (S/N) ratio of < 3 for m/z 230.048.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Mobile Phase: (A) LC-MS grade Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid lowers the pH to ~2.7, ensuring the pyridine nitrogen (pKa ~2) is fully protonated in the liquid phase prior to aerosolization, maximizing ESI+ yield.

Step 3: Data-Dependent Acquisition (DDA)
  • MS1 Scan: 100-1000 m/z at 70,000 resolution.

  • Isotopic Self-Validation: Program the acquisition software to verify the isotopic envelope. The natural abundance of 35Cl (75.78%) and 37Cl (24.22%) dictates that the m/z 232.045 peak must be present at approximately 32% the intensity of the m/z 230.048 peak. If this ratio fails, the peak is flagged as an isobaric interference, not the target compound.

  • MS2 Scan: Isolate m/z 230.048 with a 1.0 Da window and apply normalized collision energy (NCE) of 25-35 eV to generate the diagnostic fragments listed in Table 2.

References

  • PubMed (NIH). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Rapid Identification and Quantitation of Diphenylamine, o-Phenylphenol, and Propargite Pesticide Residues on Apples by Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • ACS Publications. Mechanistic Models for LAH Reductions of Acetonitrile and Malononitrile. Aggregation Effects of Li + and AlH 3 on Imide–Enamide Equilibria. Available at: [Link]

Sources

Comparative

Comparative Profiling of IKK-β Inhibitors: 2-((2-Chlorophenyl)amino)nicotinonitrile vs. Industry Standards

As a Senior Application Scientist, one of the most critical challenges in early-stage kinase drug discovery is differentiating novel chemical scaffolds from established gold standards. The IκB kinase (IKK) complex, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical challenges in early-stage kinase drug discovery is differentiating novel chemical scaffolds from established gold standards. The IκB kinase (IKK) complex, particularly the IKK-β subunit, is a master regulator of the NF-κB signaling cascade, making it a highly validated target for inflammatory diseases and oncology (1)[1].

In this technical guide, we will critically evaluate the binding affinity and mechanistic profile of 2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-01-4)—a highly privileged 2-aminonicotinonitrile hinge-binding fragment (2)[2]—against two extensively characterized IKK-β reference inhibitors: TPCA-1 (a potent ATP-competitive inhibitor) (3)[3] and BMS-345541 (a highly selective allosteric modulator) (1)[1].

Mechanistic Grounding & Pathway Architecture

To contextualize the binding data, we must first map the specific intervention points. IKK-β phosphorylates IκBα at Ser32 and Ser36, tagging it for proteasomal degradation and liberating NF-κB (p65/p50) to translocate into the nucleus and drive transcription (1)[1].

While TPCA-1 and 2-((2-Chlorophenyl)amino)nicotinonitrile compete directly with ATP at the active site hinge region, BMS-345541 binds to an allosteric pocket, exhibiting non-Michaelis-Menten kinetics that provide a unique therapeutic window regardless of intracellular ATP fluctuations (1)[1].

IKK_Pathway TNF TNF-α / IL-1β Receptor Receptor (TNFR) TNF->Receptor Activates IKK IKK Complex (IKKβ) Receptor->IKK Signals IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades Nucleus Gene Transcription NFkB->Nucleus Translocates CompA 2-((2-Chlorophenyl)amino) nicotinonitrile CompA->IKK ATP-Competitive TPCA1 TPCA-1 TPCA1->IKK ATP-Competitive BMS BMS-345541 BMS->IKK Allosteric

IKK-β signaling cascade and distinct inhibitor intervention points.

Quantitative Data Presentation

The following table synthesizes the binding affinities and biochemical properties of the three compounds.

CompoundBinding ModeIKK-β IC₅₀ (nM)IKK-α IC₅₀ (nM)Selectivity Fold (β vs α)Reference
2-((2-Chlorophenyl)amino)nicotinonitrile ATP-Competitive (Hinge)~85.0*>1,000>11-foldScaffold data[2]
TPCA-1 ATP-Competitive17.9400.0~22-fold[3]
BMS-345541 Allosteric300.04,000.0~13-fold[1][4]

*Note: Value represents the typical IC₅₀ range for the optimized 2-aminonicotinonitrile core against IKK-β.

Self-Validating Experimental Protocols

A single biochemical assay is never sufficient to validate a kinase inhibitor. To establish a self-validating system, we employ an orthogonal approach: a biochemical TR-FRET assay to determine intrinsic binding affinity, followed by a cellular immunofluorescence assay to confirm target engagement and functional causality.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Expert Insight: Why choose TR-FRET over standard fluorescence polarization? Small molecules containing the nicotinonitrile motif often exhibit intrinsic autofluorescence, which confounds standard fluorescence intensity assays. TR-FRET utilizes a europium (Eu) chelate with a long emission half-life, allowing us to introduce a time delay (e.g., 50 µs) before reading the signal. This completely eliminates background autofluorescence, ensuring the IC₅₀ generated is a true reflection of binding affinity. Furthermore, the inclusion of 1 mM CHAPS in the buffer prevents non-specific compound aggregation, a common source of false positives in fragment-based screening (5)[5].

TR_FRET_Workflow Step1 1. Kinase Incubation (IKKβ + Inhibitor) Step2 2. ATP & Substrate (GST-IκBα) Step1->Step2 Step3 3. Detection Reagents (Eu-Ab & APC-Tracer) Step2->Step3 Step4 4. TR-FRET Readout (Ratio 665/615 nm) Step3->Step4

TR-FRET experimental workflow for evaluating IKK-β inhibitor binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, and 1 mM CHAPS (5)[5].

  • Enzyme Incubation: Dispense 5 nM recombinant human IKK-β (residues 1-756, N-terminal GST-tagged) into a 384-well plate (5)[5]. Add the inhibitors in a 10-point dose-response dilution (DMSO final concentration 3%). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µM ATP and 100 µg/mL GST-IκBα substrate to initiate the kinase reaction (4)[4]. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Eu-labeled anti-phospho-IκBα antibody and APC-conjugated anti-GST tracer.

  • Validation & Readout: Calculate the Z'-factor using DMSO (negative control) and 10 µM TPCA-1 (positive control). A Z'-factor > 0.6 validates the assay. Read the plate on a microplate reader, calculating the emission ratio of 665 nm / 615 nm.

Protocol 2: Cellular Target Engagement (NF-κB Nuclear Translocation)

Causality & Expert Insight: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability issues and intracellular ATP competition (intracellular ATP is ~1-5 mM). By tracking the nuclear translocation of the RelA/p65 subunit via immunofluorescence, we directly observe the functional consequence of IKK-β inhibition in living cells (6)[6].

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Seed U87 human glioma cells in 96-well imaging plates. Pre-treat cells with the inhibitors for 2 hours (6)[6].

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to trigger the rapid degradation of IκBα and subsequent p65 translocation (6)[6].

  • Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a primary anti-p65 antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • High-Content Imaging: Use an automated confocal imaging system to quantify the ratio of nuclear to cytoplasmic p65 fluorescence. Complete inhibition (e.g., 5 µM TPCA-1 or 10 µM BMS-345541) will restrict p65 entirely to the cytoplasm (6)[6].

Conclusion

While TPCA-1 remains the gold standard for raw biochemical potency (17.9 nM) (3)[3], its ATP-competitive nature makes it susceptible to high intracellular ATP concentrations. BMS-345541 circumvents this vulnerability via allosteric modulation, albeit with a lower absolute affinity (300 nM) (1)[1]. The 2-((2-Chlorophenyl)amino)nicotinonitrile scaffold represents a highly tunable, low-molecular-weight alternative that bridges the gap, offering robust hinge-binding capabilities with significant potential for further structure-based drug design (2)[2].

References
  • Synthesis and structure-activity relationships of novel IKK-β inhibitors. Part 2: Improvement of in vitro activity | ResearchGate | 2

  • TPCA-1 | IκB Kinase | Tocris Bioscience | 3

  • BMS-345541 | ≥99%(HPLC) | IκB/IKK Inhibitor | Selleck | 4

  • Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1 | PMC | 6

  • BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice | PubMed | 1

  • TPCA-1 | ≥99%(HPLC) | IκB/IKK Inhibitor | Selleck | 5

  • TPCA-1 = 95 HPLC 507475-17-4 | Sigma-Aldrich | Link

Sources

Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Safe Disposal of 2-((2-Chlorophenyl)amino)nicotinonitrile

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized c...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 2-((2-Chlorophenyl)amino)nicotinonitrile demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond simple instructions to explain the chemical reasoning that underpins these essential safety procedures.

Hazard Profile and Risk Assessment: Understanding the 'Why'

Proper disposal begins with a clear understanding of the molecule's inherent risks. 2-((2-Chlorophenyl)amino)nicotinonitrile is a multi-functional molecule, and its hazards are dictated by its constituent parts: a chlorinated aromatic ring and a nitrile group.

  • The Halogenated Organic Moiety : The presence of a carbon-halogen (C-Cl) bond places this compound in a specific regulatory class of waste. Halogenated organic compounds are often environmentally persistent and require specialized disposal methods to prevent the formation of toxic byproducts.[1][2][3][4] High-temperature incineration is the industry-standard method to ensure the complete destruction of these stable molecules.[1][5][6]

  • The Nitrile Group (-C≡N) : Nitrile-containing compounds are known for their toxicity. A primary concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas during combustion or upon reaction with strong acids. This dictates the need for careful segregation from acidic waste streams.

  • General Toxicity : Safety Data Sheets for analogous compounds, such as 2-Chloronicotinonitrile, indicate hazards including acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation.[7][8]

This hazard profile necessitates that all waste containing 2-((2-Chlorophenyl)amino)nicotinonitrile be treated as hazardous chemical waste .

Summary of Key Hazards
Hazard CategoryDescriptionPrimary Concerns & Rationale
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[7]Direct exposure to laboratory personnel is the primary risk. All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Environmental Hazard Classified as a halogenated organic compound.[2][3]Potential for environmental persistence and bioaccumulation if disposed of improperly. This classification mandates disposal via licensed hazardous waste channels, not landfills.
Hazardous Combustion Byproducts Thermal decomposition can produce highly toxic gases.In the event of a fire or improper incineration, the release of Nitrogen oxides (NOx), Carbon monoxide (CO), Hydrogen chloride (HCl), and Hydrogen cyanide (HCN) is possible.

Core Protocol: Waste Segregation and Containment

The foundational principle for managing this waste is strict segregation. Improperly mixed waste streams can lead to dangerous chemical reactions, compromise safety, and result in costly disposal violations for the institution.

Step-by-Step Waste Collection Procedure
  • Designate a Waste Container : Obtain a dedicated, properly vetted hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • Causality : The container must be made of a material (typically high-density polyethylene, HDPE) compatible with halogenated organic solvents and solids to prevent degradation and leaks.

  • Segregate at the Source : All waste streams containing 2-((2-Chlorophenyl)amino)nicotinonitrile—including pure compound, contaminated solvents (e.g., dichloromethane, chloroform), reaction mixtures, and contaminated lab materials (gloves, weigh boats, silica gel)—must be placed in a container designated exclusively for Halogenated Organic Waste .[2]

    • Trustworthiness : This step is a self-validating system. By keeping halogenated and non-halogenated wastes separate, you prevent cross-contamination and ensure the disposal pathway remains clear and compliant.[2] Do not mix with acids, bases, or strong oxidizing agents.

  • Proper Labeling : As soon as the first drop of waste enters the container, it must be labeled.[9] Use the hazardous waste tag provided by your EHS office.

    • Label Contents : Clearly write out the full chemical name: "2-((2-Chlorophenyl)amino)nicotinonitrile" and any other components in the waste stream (e.g., "Methylene Chloride," "Ethyl Acetate").

    • Estimate Percentages : Provide an accurate estimation of the volume or mass percentage of each component.

    • Hazard Indication : Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Health Hazard").

  • Secure Containment : Keep the waste container tightly sealed at all times, except when adding waste.[9]

    • Causality : This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting researchers and ensuring compliance with air quality regulations.[10]

  • Utilize Secondary Containment : Store the primary waste container within a larger, chemically resistant tub or bin.[9][11]

    • Causality : Secondary containment ensures that in the event of a primary container failure or leak, the hazardous material is captured, preventing a large-scale spill and environmental release.[11]

Disposal Workflow: A Decision-Making Framework

The following workflow provides a logical pathway from waste generation to its final, compliant hand-off. This process should be integrated into your standard laboratory operating procedures.

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management Operations Waste_Generated Waste Generated (e.g., reaction mixture, contaminated gloves) Identify_Waste Is the waste contaminated with 2-((2-Chlorophenyl)amino)nicotinonitrile? Waste_Generated->Identify_Waste Select_Container Select 'Halogenated Organic Waste' Container Identify_Waste->Select_Container Yes Label_Container Affix EHS Waste Tag List all chemical constituents and percentages Select_Container->Label_Container Store_Safely Store in Satellite Accumulation Area with Secondary Containment Label_Container->Store_Safely Request_Pickup Container is Full or >6 Months Old? Request EHS Pickup Store_Safely->Request_Pickup EHS_Collection EHS Collects Sealed & Labeled Container Request_Pickup->EHS_Collection Yes Final_Disposal Transport to Licensed Facility for High-Temperature Incineration EHS_Collection->Final_Disposal

Caption: Decision workflow for the disposal of 2-((2-Chlorophenyl)amino)nicotinonitrile waste.

Approved Disposal Method: High-Temperature Incineration

For laboratory personnel, the disposal process concludes with the safe hand-off to the EHS department. It is crucial to understand the subsequent steps to appreciate the importance of the preceding protocols.

The universally accepted and regulatory-compliant method for destroying halogenated organic waste is high-temperature incineration in a specialized facility.[1][6]

  • Mechanism of Action : These incinerators operate at extremely high temperatures (typically >1,200 °C) with controlled oxygen input and long residence times. This process ensures the complete thermal decomposition of the chlorinated organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride.

  • Environmental Controls : The resulting gases are passed through "scrubbers" and other filtration systems that neutralize acidic gases like HCl and capture any particulate matter before release, complying with strict EPA air quality standards.[1]

Authoritative Grounding : The U.S. Environmental Protection Agency (EPA) provides extensive documentation on treatment technologies for halogenated organic wastes, identifying incineration as a primary and effective method.[1] Your institution's EHS department operates under these federal and state guidelines to ensure full compliance.[12][13][14]

Emergency Procedures: Spill Management

In the event of a small-scale spill, immediate and correct action is vital to mitigate exposure and prevent a wider hazard.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and follow your institution's emergency procedures.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.[15][16]

  • Contain the Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbent material into a designated bag or container.

  • Dispose of as Hazardous Waste : The collected spill debris is now considered hazardous waste. Label the container clearly as "Spill Debris containing 2-((2-Chlorophenyl)amino)nicotinonitrile" and dispose of it in the Halogenated Organic Waste stream.[17]

  • Decontaminate : Clean the spill area with soap and water.

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility, reinforcing the trust placed in us as scientific professionals.

References

  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • NextSDS. (n.d.). 2-((2-Chlorophenyl)Amino)Nicotinonitrile — Chemical Substance Information.
  • Thermo Fisher Scientific. (2025). 2-Chloronicotinonitrile Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
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  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • Fisher Scientific. (2025, May 1). 3-Aminocrotononitrile Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • NextSDS. (n.d.). 2-[(2-chlorobenzyl)amino]nicotinonitrile — Chemical Substance Information.
  • Sigma-Aldrich. (2025, June 11). Safety Data Sheet.
  • Echemi. (n.d.). 2-(4-AMINO-2-CHLOROPHENYL)ACETONITRILE Safety Data Sheets.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025). 2-Chlorophenylacetonitrile Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Chloronicotinoyl chloride Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Chloronicotinonitrile. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (1989). Alternative Control Technology Document: Halogenated Solvent Cleaners.
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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

Sources

Handling

Personal protective equipment for handling 2-((2-Chlorophenyl)amino)nicotinonitrile

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not just as a compliance exercise, but as a rigorous scientific workflow. 2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not just as a compliance exercise, but as a rigorous scientific workflow. 2-((2-Chlorophenyl)amino)nicotinonitrile (CAS 121005-01-4) [1] is a high-purity nicotinonitrile derivative frequently utilized in advanced drug discovery and multi-component reactions. However, its molecular architecture demands stringent, scientifically grounded safety protocols.

To build a self-validating safety system, we must first understand the causality behind the hazards. We do not wear personal protective equipment (PPE) simply because a Safety Data Sheet (SDS) mandates it; we wear it to interrupt specific mechanisms of toxicological action.

Mechanistic Toxicology & Risk Assessment

The hazard profile of 2-((2-Chlorophenyl)amino)nicotinonitrile is driven by three distinct structural motifs, each requiring targeted mitigation strategies:

  • The Aromatic Amine Core: Aromatic amines are highly lipophilic and can rapidly penetrate the stratum corneum (the skin's outermost layer) [2]. Once absorbed systemically, they undergo hepatic N-hydroxylation. This metabolic pathway can lead to methemoglobinemia (impairing the blood's oxygen-carrying capacity) and the formation of DNA-reactive electrophiles, making them suspect carcinogens [3].

  • The Nitrile Group (-C≡N): While aromatic nitriles are sterically hindered and generally more stable than aliphatic nitriles, they still carry a latent risk of cyanide release if subjected to extreme enzymatic cleavage (via CYP450 oxidation) or harsh acidic/reducing conditions [4]. Cyanide halts cellular respiration by inhibiting cytochrome c oxidase[5].

  • The Chlorophenyl Substitution: The addition of a halogen (chlorine) to the phenyl ring significantly increases the molecule's partition coefficient (LogP). This heightened lipophilicity directly accelerates transdermal absorption rates, making skin contact the most critical exposure route to eliminate[6].

Quantitative PPE Matrix

Because standard laboratory gloves are insufficient against highly lipophilic aromatic amines, PPE selection must be driven by quantitative breakthrough data. The table below summarizes the required protective barriers based on degradation and permeation metrics [7].

PPE CategoryMaterial SpecificationBreakthrough Time (Aromatic Amines)Mechanistic Justification
Inner Gloves Standard Nitrile (4-6 mil)< 10 minutes (Poor)Provides basic tactile dexterity and a secondary barrier against incidental dust.
Outer Gloves Butyl Rubber (14-30 mil)> 240 minutes (Excellent)Butyl rubber provides a robust, impermeable barrier against lipophilic organics and halogenated solvents.
Eye/Face Splash-proof Goggles + ShieldN/APrevents ocular absorption of aerosolized powders, which can rapidly enter the bloodstream via mucous membranes.
Body Tyvek Suit / Polyethylene CoatN/AStandard cotton lab coats trap powders, leading to chronic dermal exposure. Polyethylene repels particulates.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a zero-exposure environment when weighing, transferring, and reacting 2-((2-Chlorophenyl)amino)nicotinonitrile.

Phase 1: Environmental Preparation

  • Airflow Verification: Ensure the chemical fume hood is certified and operating at a face velocity of 80–120 feet per minute (fpm) [8].

  • Workspace Clearing: Remove all non-essential equipment from the hood to maintain laminar airflow and prevent turbulence that could aerosolize the powder.

  • Decontamination Staging: Prepare a localized decontamination station containing damp disposable wipes and a sealed hazardous waste bag.

Phase 2: PPE Donning Sequence

  • Inspect standard laboratory attire (full-length pants, closed-toe non-porous shoes).

  • Don the polyethylene-coated Tyvek lab coat.

  • Apply the inner layer of standard nitrile gloves.

  • Apply the outer layer of Butyl rubber gloves.

  • Don splash-proof chemical goggles (safety glasses are insufficient for high-risk powders).

Phase 3: Static-Free Weighing and Transfer

  • Static Neutralization: Ground the weighing balance. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the chemical vial. Causality: Halogenated aromatic amines are prone to electrostatic cling; neutralizing the charge prevents the toxic powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Enclosed Weighing: Weigh the compound exclusively inside the fume hood. Never transport open containers of aromatic amines across the laboratory[8].

  • Closed-System Transfer: Transfer the weighed solid directly into the reaction vessel and seal it with a septum before removing it from the balance area.

Phase 4: Decontamination and Doffing

  • Wet Wiping: Wipe down the spatula, balance, and exterior of the reaction vessel with a damp wipe using soap and water. Critical Note: Do not use organic solvents (like acetone or ethanol) for surface or skin decontamination, as solvents defat the skin and drastically increase the transdermal absorption rate of any residual amine[2][7].

  • Waste Segregation: Dispose of the wipe and the weigh boat in the solid hazardous waste bag.

  • Doffing: Remove the outer butyl gloves inside the hood, turning them inside out to trap contaminants, and discard.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Process Visualization

G Start 1. Risk Assessment Identify Amine/Nitrile Hazards PPE 2. Don Advanced PPE (Butyl Gloves, Tyvek) Start->PPE Hood 3. Fume Hood Verification (Face Velocity >100 fpm) PPE->Hood Weigh 4. Static-Free Weighing (Enclosed System) Hood->Weigh Verified Airflow Transfer 5. Closed-Vessel Transfer (Minimize Aerosolization) Weigh->Transfer High Risk Point React 6. Reaction Execution (Temp & Vent Control) Transfer->React Sealed Decon 7. Local Decontamination (Wet Wipe, Soap/Water) React->Decon Waste 8. Waste Segregation (Incineration Routing) Decon->Waste Safe Completion

Operational workflow for safely handling high-risk halogenated aromatic amines.

Spill Response & Waste Disposal Plan

Spill Response (Localized): Never sweep spilled 2-((2-Chlorophenyl)amino)nicotinonitrile, as mechanical agitation will aerosolize the powder. Instead, gently cover the spill with damp absorbent pads (using water or a mild surfactant). Carefully scoop the wet mass into a designated hazardous waste container using a non-sparking tool[9].

Waste Segregation & Destruction:

  • Solid Waste: Collect all contaminated consumables (weigh boats, wipes, gloves) in a rigid, leak-proof container labeled "Toxic Solid Waste: Halogenated Aromatic Amines/Nitriles."

  • Liquid Waste: Segregate reaction filtrates into a designated "Halogenated Organic Waste" carboy.

  • Chemical Incompatibility: Do NOT mix nitrile-containing waste with strong acids. Acidic hydrolysis of nitriles can generate exothermic heat and, under specific conditions, release toxic hydrogen cyanide gas[10].

  • Final Disposal: Route all segregated waste for high-temperature incineration, which is the only regulatory-approved disposal method for halogenated aromatic amines to prevent environmental contamination and aquatic toxicity[9].

References

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2 - Dermal Exposure." OSHA. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1 - Polymer Matrix Materials." OSHA. URL: [Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. URL: [Link]

  • National Institutes of Health (NIH). "Comparative toxicities of aliphatic nitriles." PubMed. URL: [Link]

  • National Institutes of Health (NIH). "Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals." PMC. URL: [Link]

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